molecular formula C20H22N2O2 B5222151 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine

5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine

Cat. No. B5222151
M. Wt: 322.4 g/mol
InChI Key: FNYVVJGYOBJFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1977 by Alexander Shulgin and has gained popularity in recent years due to its hallucinogenic effects.

Mechanism of Action

The exact mechanism of action of 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine is not fully understood, but it is believed to act on the serotonin receptors in the brain. Specifically, it is thought to bind to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This binding leads to an increase in the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a role in mood and cognition.
Biochemical and Physiological Effects
The use of 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine has been associated with a range of biochemical and physiological effects. These effects include changes in perception, mood, and thought processes. Users may experience altered sensory perception, such as changes in color perception and visual hallucinations. They may also experience changes in mood, such as increased feelings of empathy and euphoria. Additionally, 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine has been shown to increase heart rate and blood pressure, which can be dangerous in individuals with pre-existing cardiovascular conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine in lab experiments is its potency. It is a highly potent psychedelic drug, meaning that small doses can produce significant effects. This makes it a useful tool for studying the effects of psychedelics on the brain and behavior. However, the use of 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine in lab experiments is limited by its potential for harm. It is a Schedule I controlled substance in the United States, meaning that it is considered to have a high potential for abuse and no accepted medical use.

Future Directions

There are several future directions for research on 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine. One area of interest is its potential as a treatment for addiction. Preliminary studies have shown that it may be effective in reducing cravings and withdrawal symptoms in individuals with substance use disorders. Another area of interest is its potential as a tool for psychotherapy. Some researchers believe that it may be useful in treating conditions such as depression, anxiety, and post-traumatic stress disorder. Finally, there is a need for further research into the long-term effects of 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine use, particularly with regard to its impact on brain function and mental health.

Synthesis Methods

The synthesis of 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine involves the reaction of 2,5-dimethoxyphenethylamine with 4-methyl-2-nitrophenol in the presence of a reducing agent such as palladium on carbon. The resulting product is then treated with 2-phenylethylamine to yield 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine. The purity of the final product can be increased by recrystallization.

Scientific Research Applications

5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine has been studied for its potential therapeutic uses, including its ability to treat depression and anxiety. It has also been investigated for its effects on the brain and its potential as a tool for studying consciousness. In addition, 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine has been studied for its potential as a treatment for addiction and as a tool for psychotherapy.

properties

IUPAC Name

5,8-dimethoxy-4-methyl-N-(2-phenylethyl)quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-13-18(21-12-11-15-7-5-4-6-8-15)22-20-17(24-3)10-9-16(23-2)19(14)20/h4-10,13H,11-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYVVJGYOBJFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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